3-(Aminomethyl)-2-tert-butoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Aminomethyl)-2-tert-butoxypyridine” is a pyridine derivative with an aminomethyl group at the 3-position and a tert-butoxy group at the 2-position. Pyridine is a basic heterocyclic organic compound similar to benzene, and it has one nitrogen atom in the ring . The aminomethyl group (-NH2) is a common functional group in organic chemistry, involved in many chemical reactions . The tert-butoxy group is an ether group, which is often used in organic synthesis.
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyridine ring, with the aminomethyl and tert-butoxy groups attached at the 3rd and 2nd positions respectively .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the pyridine ring and the aminomethyl and tert-butoxy groups. The pyridine ring is aromatic and relatively stable, but can participate in electrophilic substitution reactions . The aminomethyl group could be involved in various reactions due to the presence of the amine functional group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Pyridine derivatives are generally polar and can participate in hydrogen bonding, which would influence properties like solubility and boiling/melting points .
Scientific Research Applications
Here’s a brief overview:
Field: Organic Chemistry
- Application : AMPBH serves as a versatile reagent for compound synthesis .
- Method : The electron-rich boron atom within this compound readily forms complexes with Lewis acids, such as amines or carboxylic acids, thereby facilitating catalytic reactions .
- Results : This capacity enables the efficient synthesis of heterocyclic compounds, peptides, and peptidomimetics .
Field: Biochemistry
Safety And Hazards
Future Directions
properties
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-10(2,3)13-9-8(7-11)5-4-6-12-9/h4-6H,7,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YASWEPDVXCKCPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC=N1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375471 |
Source
|
Record name | 1-(2-tert-Butoxypyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-2-tert-butoxypyridine | |
CAS RN |
849021-22-3 |
Source
|
Record name | 1-(2-tert-Butoxypyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-(tert-butoxy)pyridin-3-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.